2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride typically involves the reaction of azides with terminal alkynes through a process known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction conditions are generally straightforward, requiring only the azide, alkyne, copper catalyst, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler triazole compounds.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: This compound features a similar triazole ring but with a hydroxyl group, which can influence its chemical properties and biological activities.
1H-1,2,3-Triazole derivatives: Various derivatives of 1H-1,2,3-triazole are studied for their diverse applications in medicine and industry.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2703779-97-7 |
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Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
2-(triazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-2-6-7-8;/h2-4H,1H3,(H,9,10);1H |
InChI Key |
SGIDWTJCQLUPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CN=N1.Cl |
Purity |
95 |
Origin of Product |
United States |
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